molecular formula C9H13N3O4 B6362787 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole CAS No. 1240566-55-5

1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole

Cat. No. B6362787
CAS RN: 1240566-55-5
M. Wt: 227.22 g/mol
InChI Key: RGLFJMYDQJRZQR-UHFFFAOYSA-N
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Description

The compound “1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 1,3-dioxan-2-yl group is a type of acetal, which is commonly used as a protecting group in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring substituted at the 1-position with a 2-(1,3-dioxan-2-yl)ethyl group and a nitro group at the 3-position. The 1,3-dioxan-2-yl group is a type of acetal, which is a functional group characterized by two single-bonded oxygen atoms attached to the same carbon atom .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The 1,3-dioxan-2-yl group could potentially be deprotected under acidic conditions to yield a diol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could potentially make the compound more reactive. The 1,3-dioxan-2-yl group could potentially make the compound more soluble in organic solvents .

Scientific Research Applications

Facile Synthesis and Applications

  • Facile Synthesis and Antimicrobial Activity : A study reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines using a one-pot method. Some compounds demonstrated significant antibacterial and antifungal activity, suggesting potential use in developing antimicrobial agents. The method's simplicity and efficiency highlight the versatility of pyrazole derivatives in synthesizing biologically active compounds (Banoji et al., 2022).

Synthesis and Biological Activity

  • Green Synthesis of Pyrazolo[1,2-b]phthalazine Derivatives : A green, solvent-free synthesis method for pyrazolo[1,2-b]phthalazine derivatives was developed, showcasing an environmentally friendly approach to synthesizing complex pyrazole-based molecules. These compounds were evaluated for their ability to inhibit the growth of lung cancer cells, indicating their potential in cancer research (Zheng et al., 2011).

Antioxidant and Antimicrobial Properties

  • Synthesis and Characterization of New Diazo Dyes : Pyrazolo[1,5-a]pyrimidine derivatives were synthesized and characterized for their solvatochromic properties and antimicrobial activities. These studies demonstrate the chemical flexibility of pyrazole derivatives and their potential applications in creating compounds with specific biological activities (Şener et al., 2017).

Catalysis and Chemical Synthesis

  • Orientation Towards Asymmetric Transfer Hydrogenation of Ketones : Research into (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes has explored their use as catalysts for the transfer hydrogenation of ketones. This work underscores the role of pyrazole derivatives in facilitating chemical reactions, which is crucial for synthesizing a wide range of chemical products (Magubane et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some pyrazole derivatives are used as pesticides, where they inhibit the enzyme GABA receptor, leading to paralysis in insects .

Future Directions

The future directions for this compound could potentially include further exploration of its reactivity and potential applications. For example, if it exhibits interesting biological activity, it could be further developed as a pharmaceutical or pesticide .

properties

IUPAC Name

1-[2-(1,3-dioxan-2-yl)ethyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c13-12(14)8-2-4-11(10-8)5-3-9-15-6-1-7-16-9/h2,4,9H,1,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLFJMYDQJRZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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